

Spectroscopic Profile of (+)-Jalapinolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Jalapinolic acid

Cat. No.: B1239673

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(+)-Jalapinolic acid**, also known as (11S)-11-hydroxyhexadecanoic acid. The information presented herein is crucial for the identification, characterization, and quality control of this bioactive fatty acid, which is a key component of resin glycosides found in various species of the Convolvulaceae family, such as Ipomoea purga.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(+)-Jalapinolic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is essential for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ^1H NMR Spectroscopic Data for **(+)-Jalapinolic Acid** (as the aglycon of Purgic Acid B)

Atom No.	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	-	-	-
2	2.28	t	7.4
3	1.55	m	
10	1.45	m	
11	3.58	m	
12	1.40	m	
15	1.25	br s	
16	0.88	t	6.8

Data obtained from the aglycon of Purgic Acid B, which is (11S)-hydroxyhexadecanoic acid.

Table 2: ^{13}C NMR Spectroscopic Data for **(+)-Jalapinolic Acid** (as the aglycon of Purgic Acid B)

Atom No.	Chemical Shift (δ , ppm)
1	177.8
2	34.5
3	25.2
4	29.5
5	29.6
6	29.7
7	29.4
8	25.8
9	37.8
10	25.5
11	71.8
12	37.5
13	25.6
14	31.9
15	22.7
16	14.1

Data obtained from the aglycon of Purgic Acid B, which is (11S)-hydroxyhexadecanoic acid.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum of **(+)-Jalapinolic acid** confirm the presence of a carboxylic acid and a hydroxyl group.

Table 3: IR Spectroscopic Data for **(+)-Jalapinolic Acid**

Wavenumber (cm ⁻¹)	Functional Group	Description
~3400 (broad)	O-H	Hydroxyl group stretching
~2920 and ~2850	C-H	Alkane stretching
~1710	C=O	Carboxylic acid carbonyl stretching
~1465	C-H	Alkane bending
~1280	C-O	Carboxylic acid C-O stretching
~940 (broad)	O-H	Carboxylic acid O-H bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

Table 4: Mass Spectrometry Data for **(+)-Jalapinolic Acid**

m/z	Interpretation
272.2351	[M] ⁺ , Molecular ion (Calculated for C ₁₆ H ₃₂ O ₃)
255	[M-OH] ⁺
254	[M-H ₂ O] ⁺
157	Fission at C10-C11
115	Fission at C10-C11

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of **(+)-Jalapinolic acid**.

Isolation of **(+)-Jalapinolic Acid** from Resin Glycosides

(+)-Jalapinolic acid is typically obtained by the saponification of resin glycosides isolated from plants of the Convolvulaceae family.

Protocol for Saponification of Resin Glycosides:

- Extraction: The dried and powdered plant material (e.g., roots of *Ipomoea purga*) is extracted with a suitable solvent such as chloroform or methanol to obtain the crude resin glycoside mixture.
- Saponification: The crude resin glycoside extract is refluxed with a 5% aqueous solution of sodium hydroxide (NaOH) for several hours to hydrolyze the ester and glycosidic linkages.
- Acidification: After cooling, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 3. This protonates the carboxylate groups of the resulting acids.
- Extraction of Aglycons: The acidified aqueous solution is then extracted with an organic solvent, such as diethyl ether or ethyl acetate. The organic layer contains the free hydroxy fatty acids (aglycons).
- Purification: The organic extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting mixture of aglycons can be further purified by chromatographic techniques, such as column chromatography on silica gel, to yield pure **(+)-Jalapinolic acid**.

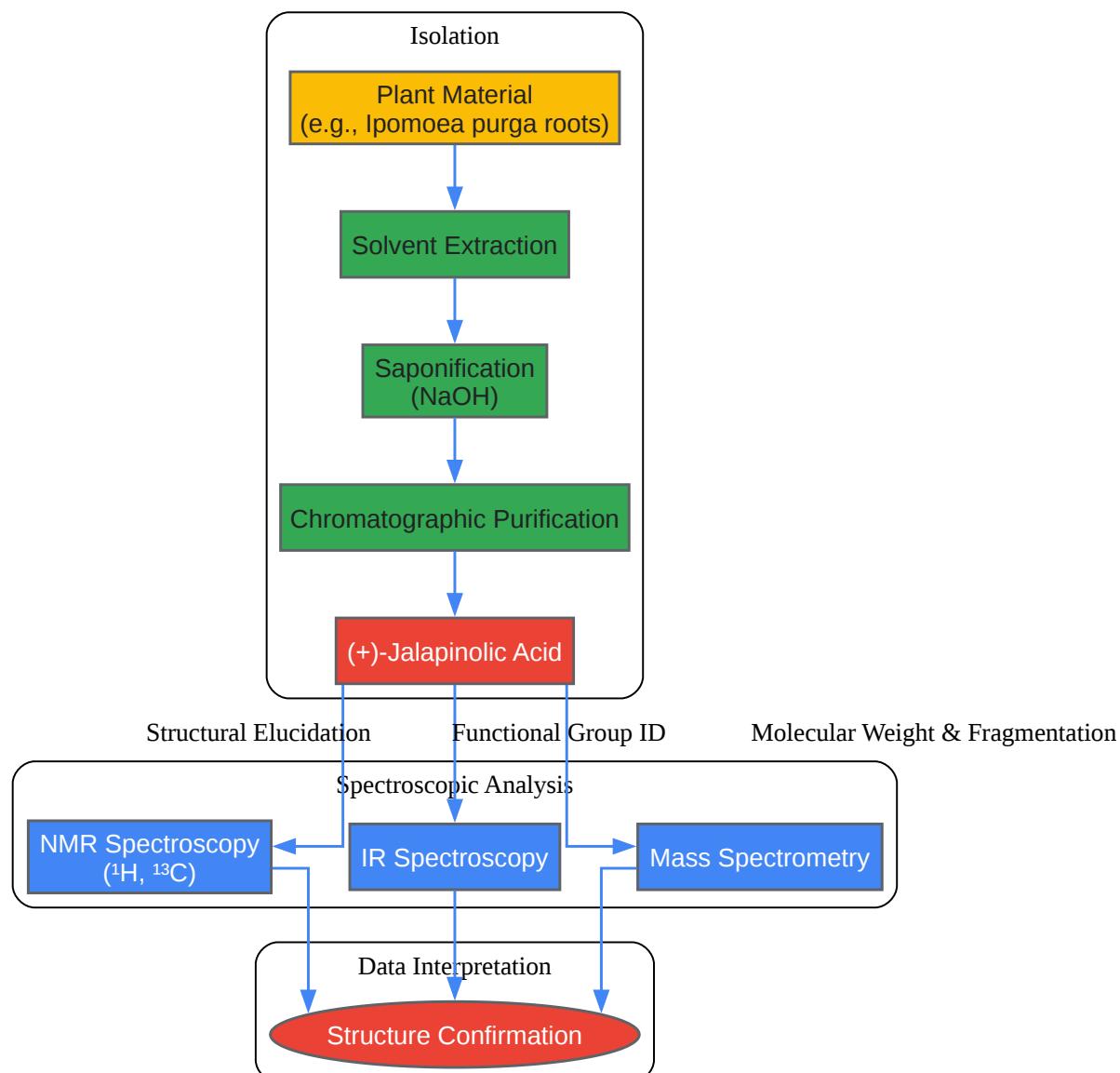
Spectroscopic Analysis

2.2.1. NMR Spectroscopy

- Sample Preparation: A few milligrams of the purified **(+)-Jalapinolic acid** are dissolved in a deuterated solvent, such as deuterated chloroform ($CDCl_3$) or deuterated methanol (CD_3OD), containing a small amount of tetramethylsilane (TMS) as an internal standard.
- Instrumentation: 1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- **Data Acquisition:** Standard pulse sequences are used for acquiring one-dimensional ^1H and ^{13}C NMR spectra. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to aid in the complete assignment of all proton and carbon signals.

2.2.2. IR Spectroscopy


- **Sample Preparation:** A small amount of the sample is placed on a potassium bromide (KBr) pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
- **Instrumentation:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum is typically recorded in the range of 4000 to 400 cm^{-1} .

2.2.3. Mass Spectrometry

- **Sample Preparation:** The sample is dissolved in a suitable volatile solvent.
- **Instrumentation:** Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Acquisition:** The instrument is calibrated, and the mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of **(+)-Jalapinolic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and spectroscopic analysis of **(+)-Jalapinolic acid**.

- To cite this document: BenchChem. [Spectroscopic Profile of (+)-Jalapinolic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1239673#spectroscopic-data-of-jalapinolic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com